molecular formula C14H18Cl3NO3 B5171920 N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B5171920
M. Wt: 354.7 g/mol
InChI Key: RRSNGRJNSJKRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as Protoporphyrinogen oxidase (PPO) inhibitor, is a chemical compound that is used in scientific research for various purposes. It is a potent herbicide that is commonly used to control weeds in agriculture. The chemical structure of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide is C15H18Cl3NO3.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme plays a crucial role in the biosynthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of protoporphyrinogen, which is toxic to plants and causes their death.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide has several biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which is essential for photosynthesis. The chemical also disrupts the cell membranes of plants, leading to their death. Additionally, it affects the metabolism of plants, leading to the accumulation of toxic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments include its potent herbicidal properties, which make it an effective tool for studying the effects of herbicides on plants. The chemical is also widely available and relatively inexpensive. However, the limitations of using the chemical include its toxicity and potential environmental impact. Careful handling and disposal of the chemical are necessary to prevent harm to researchers and the environment.

Future Directions

There are several future directions for research involving N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of new PPO inhibitors that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of herbicides on non-target organisms, such as insects and wildlife. Additionally, research is needed to investigate the long-term effects of herbicide use on soil health and the environment.

Synthesis Methods

The synthesis of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 3-isopropoxypropylamine in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to ensure the purity and yield of the final product.

Scientific Research Applications

N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide is widely used in scientific research for its potent herbicidal properties. It is used to study the mechanism of action of PPO inhibitors and their effects on plant growth and development. The chemical is also used to investigate the biochemical and physiological effects of herbicides on crops and their impact on the environment.

properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl3NO3/c1-9(2)20-5-3-4-18-14(19)8-21-13-7-11(16)10(15)6-12(13)17/h6-7,9H,3-5,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSNGRJNSJKRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(propan-2-yloxy)propyl]-2-(2,4,5-trichlorophenoxy)acetamide

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